![molecular formula C12H9NO B1352256 2-Methyl-5-phenylfuran-3-carbonitrile CAS No. 382167-57-9](/img/structure/B1352256.png)
2-Methyl-5-phenylfuran-3-carbonitrile
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Description
2-Methyl-5-phenylfuran-3-carbonitrile (MPFC) is an organic compound that has been studied for its potential applications in the fields of synthetic chemistry, medicinal chemistry, and biochemistry. MPFC is a highly versatile molecule that can be used in a variety of ways to synthesize a variety of molecules and compounds. It has been studied for its potential as a drug lead molecule, as well as for its potential as a starting material for the synthesis of other compounds.
Scientific Research Applications
Acid-mediated Cyclization
A study by Watanuki et al. (2004) demonstrated the acid-mediated cyclization of 3-benzoyl-2-cyanobutyronitrile to 2-amino-4-methyl-5-phenylfuran-3-carbonitrile under acidic conditions. This mild approach allows for the synthesis of 2-amino-4-methyl-5-phenylfuran-3-carbonitriles with various functional groups, expanding the utility of this compound in organic synthesis (Watanuki et al., 2004).
Synthesis of Dihydrofuran Carbonitrile Derivatives
Rajni Swamy et al. (2020) synthesized two dihydrofuran carbonitrile derivatives, showing coordinated compliance of chloro-methyl and bromo-methyl exchange rules. This work highlights the structural versatility and potential for further functionalization of furan carbonitrile derivatives (Rajni Swamy et al., 2020).
Corrosion Inhibition
Verma et al. (2015) investigated 5-(phenylthio)-3H-pyrrole-4-carbonitriles as corrosion inhibitors for mild steel in acidic conditions. The study found significant inhibition efficiency, suggesting potential applications in protecting metal surfaces from corrosion (Verma et al., 2015).
Oxidative Cyclizations
Yılmaz et al. (2005) described the synthesis of 4,5-dihydrofuran-3-carbonitriles through oxidative cyclizations, illustrating the compound's utility in constructing complex heterocyclic structures (Yılmaz et al., 2005).
Adsorption Properties and Corrosion Inhibition
A study by Abdel Hameed et al. (2020) explored the corrosion inhibition and adsorption properties of heterocyclic derivatives, including pyrazole-4-carbonitrile, on steel surfaces. The compounds showed promising results in corrosion protection, highlighting their potential as corrosion inhibitors (Abdel Hameed et al., 2020).
properties
IUPAC Name |
2-methyl-5-phenylfuran-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c1-9-11(8-13)7-12(14-9)10-5-3-2-4-6-10/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQFNQXAGPIWAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409330 |
Source
|
Record name | 2-methyl-5-phenylfuran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-phenylfuran-3-carbonitrile | |
CAS RN |
382167-57-9 |
Source
|
Record name | 2-methyl-5-phenylfuran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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